Tridecylbenzene

Phase equilibria High‑pressure thermodynamics n‑Alkylbenzene homolog series

Select Tridecylbenzene for precise control of phase behavior and compressibility in high-pressure applications. At 150 MPa and 40 °C, it delivers 0.8% higher density and 3.7% lower compressibility than pentadecylbenzene—critical for deep-sea hydraulics, supercritical fluid processes, and injection-molding lubricants. Its melting point at 100 MPa sits between dodecylbenzene (C12) and tetradecylbenzene (C14), defining a liquid operating window above 45 °C without excessive heating. With an intermediate log Kow (8.43–9.3), it balances surfactant efficacy with a more favorable environmental profile than longer-chain homologs. A direct precursor to sodium tridecylbenzene sulfonate for heavy-duty detergents.

Molecular Formula C19H32
Molecular Weight 260.5 g/mol
CAS No. 129813-59-8
Cat. No. B163904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTridecylbenzene
CAS129813-59-8
SynonymsA 215
A-215
alkylate 215
alkylate-215
Molecular FormulaC19H32
Molecular Weight260.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC1=CC=CC=C1
InChIInChI=1S/C19H32/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19/h12,14-15,17-18H,2-11,13,16H2,1H3
InChIKeyMCVUKOYZUCWLQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tridecylbenzene (CAS 129813-59-8): A C13 Linear Alkylbenzene for Specialized Surfactant, Lubricant, and High‑Pressure Fluid Applications


Tridecylbenzene is a linear alkylbenzene (LAB) comprising a benzene ring substituted with a 13‑carbon straight‑chain alkyl group (C19H32, MW 260.5 g/mol) [1]. As a member of the LAB family, it serves as a key intermediate for the production of linear alkylbenzene sulfonates (LAS), which are widely employed as anionic surfactants in heavy‑duty detergents [2]. The compound is a colorless to pale‑yellow liquid at room temperature, exhibits high hydrophobicity (water solubility < 1 mg/L), and is miscible with most organic solvents [3]. Its C13 alkyl chain length positions it between the more common dodecylbenzene (C12) and tetradecylbenzene (C14), conferring a distinct balance of physicochemical properties that impact critical performance parameters such as phase behavior, volumetric response under pressure, and environmental partitioning.

Why Tridecylbenzene Cannot Be Arbitrarily Substituted by Other Linear Alkylbenzenes


Despite their common classification as LABs, linear alkylbenzenes differing by a single –CH₂– unit exhibit measurable and often significant divergences in thermodynamic, volumetric, and environmental properties. The addition of one carbon atom to the alkyl chain alters molecular packing, phase‑transition temperatures, and compressibility, particularly under the elevated pressures encountered in many industrial processes [1]. Furthermore, the alkyl chain length governs the octanol‑water partition coefficient (log Kow), directly influencing bioaccumulation potential and regulatory compliance under frameworks such as REACH [2]. Consequently, substituting tridecylbenzene (C13) with dodecylbenzene (C12) or tetradecylbenzene (C14) without experimental validation risks deviating from validated process windows in applications ranging from high‑pressure lubricant formulation to environmental‑fate modeling. The quantitative evidence presented below delineates exactly where tridecylbenzene occupies a distinct and verifiable position among its immediate homologs.

Quantitative Differentiation of Tridecylbenzene: Head‑to‑Head Comparisons with n‑Alkylbenzene Homologs


High‑Pressure Melting Behavior: Tridecylbenzene Exhibits a Distinct Solid‑Liquid Phase Boundary Relative to C12 and C14 Homologs

A systematic high‑pressure microscopic study of nine pure n‑alkylbenzenes (C11–C19) revealed that tridecylbenzene (C13) displays a melting curve that is intermediate between dodecylbenzene (C12) and tetradecylbenzene (C14), yet the incremental increase in melting temperature per added carbon is not linear across the series. At atmospheric pressure (0.1 MPa), the melting point of tridecylbenzene is 10.0 °C, compared to 6.5 °C for dodecylbenzene and 16.2 °C for tetradecylbenzene [1]. Under 100 MPa of applied pressure, the melting temperatures rise to 41.5 °C (C12), 46.7 °C (C13), and 55.1 °C (C14), respectively [1]. The pressure dependence of the melting slope (dT/dP) for C13 differs from its neighbors, reflecting altered molecular packing in the solid phase.

Phase equilibria High‑pressure thermodynamics n‑Alkylbenzene homolog series

Volumetric Properties at Elevated Pressures: Tridecylbenzene Density and Isentropic Compressibility Differ from Pentadecylbenzene

Speed of sound, density, and isentropic compressibility were measured for tridecylbenzene (C19H32) and pentadecylbenzene (C21H36) over a pressure range of 0.1–150 MPa and temperatures from 293 K to 383 K [1]. At 313 K (40 °C) and 150 MPa, the density of tridecylbenzene is 931.2 kg·m⁻³, while pentadecylbenzene exhibits a density of 923.8 kg·m⁻³ under identical conditions [1]. The corresponding isentropic compressibility (κₛ) values are 0.342 GPa⁻¹ for tridecylbenzene and 0.355 GPa⁻¹ for pentadecylbenzene, indicating that the shorter C13 chain yields a more compact and less compressible fluid at high pressure [1].

Volumetric properties High‑pressure density Isentropic compressibility

Environmental Partitioning: Tridecylbenzene Hydrophobicity (Log Kow) Occupies a Narrow Regulatory Window

The octanol‑water partition coefficient (log Kow) is a primary determinant of bioaccumulation potential and regulatory classification. Tridecylbenzene (C13) has an estimated log Kow of 8.43–9.3, placing it in a range that is higher than dodecylbenzene (log Kow ~6.8–8.6) but lower than tetradecylbenzene (log Kow ~8.9–10.4) [1][2][3]. This intermediate value may influence decisions in environmental risk assessment, as compounds with log Kow > 5 are flagged for bioaccumulation screening, and those exceeding 10 often require more extensive testing. While the precise value varies by estimation method, the consistent trend across homologs confirms that tridecylbenzene offers a distinct partitioning profile that can be leveraged to meet specific discharge or registration criteria without incurring the additional burdens associated with higher‑chain homologs.

Environmental fate Bioaccumulation REACH compliance

Purity and Analytical Specifications: Commercially Available Tridecylbenzene Delivers >99% GC Purity for Reproducible Research

Commercial sourcing of tridecylbenzene (CAS 123‑02‑4) with verified purity is essential for reproducible experimental outcomes, particularly in studies of alkylbenzene homologous series where even small impurities can confound thermodynamic measurements. At least one major supplier provides tridecylbenzene with a guaranteed purity of >99.0% by gas chromatography . While similar purity grades exist for other alkylbenzenes, the documented availability of >99% pure tridecylbenzene from a reputable vendor ensures that researchers can obtain the compound with minimal batch‑to‑batch variability, a critical consideration for procurement in academic and industrial R&D settings.

Analytical chemistry Chemical purity Research‑grade reagents

Validated Application Scenarios Where Tridecylbenzene Delivers Measurable Advantage


High‑Pressure Lubricant and Hydraulic Fluid Formulation

The density and compressibility data of Dutour et al. (2002) [1] provide direct justification for selecting tridecylbenzene over longer‑chain alkylbenzenes in high‑pressure fluid formulations. At 150 MPa and 40 °C, tridecylbenzene exhibits a density 0.8% higher and a compressibility 3.7% lower than pentadecylbenzene. These differences are critical in applications such as deep‑sea hydraulic systems, high‑pressure injection molding lubricants, and supercritical fluid processes, where even small gains in volumetric efficiency and energy transfer can yield substantial operational and economic benefits. Formulators seeking a LAB‑based fluid with minimal compressibility within the C12–C15 range should prioritize tridecylbenzene based on this quantitative evidence.

Crystallization‑Controlled Processes Requiring Precise Solid‑Liquid Boundaries

Milhet et al. (2008) [2] demonstrated that the melting curve of tridecylbenzene under pressure is distinctly separated from those of dodecylbenzene and tetradecylbenzene. At 100 MPa, the melting point of C13 is 5.2 °C higher than C12 and 8.4 °C lower than C14. This specific placement makes tridecylbenzene the preferred LAB for applications where a defined solidification margin is essential—for example, in pressurized reactor systems where the working fluid must remain liquid above 45 °C but not require excessive heating to prevent solidification of a higher‑melting homolog. The ability to fine‑tune the operating temperature window by selecting the C13 chain length is a direct consequence of the phase equilibrium data.

Environmental Fate Modeling and Regulatory Risk Assessment

The estimated log Kow of tridecylbenzene (8.43–9.3) places it in a range that may be subject to different regulatory scrutiny than the C14 homolog (log Kow up to 10.4) [3]. In environmental risk assessment and REACH registration, compounds with log Kow > 10 often trigger additional bioaccumulation testing or restrictions. While tridecylbenzene is not inherently benign, its intermediate hydrophobicity relative to longer‑chain LABs can be a decisive factor in product development where environmental persistence and bioaccumulation are key performance indicators. Procurement of tridecylbenzene for such studies allows formulators to balance surfactant efficacy with a potentially more favorable environmental profile.

Synthesis of Linear Alkylbenzene Sulfonates (LAS) for Specialized Detergency

Tridecylbenzene is a direct precursor to sodium tridecylbenzene sulfonate, an anionic surfactant used in heavy‑duty detergent formulations [4]. While the cleaning performance of C12 LAS is well documented, the C13 sulfonate offers a different hydrophilic‑lipophilic balance (HLB) and may exhibit distinct micellar properties. The quantitative physicochemical data for the parent hydrocarbon (density, phase behavior, log Kow) provide a robust foundation for predicting the behavior of the corresponding sulfonate in aqueous formulations. Researchers developing novel detergent systems requiring a surfactant with properties intermediate between C12 and C14 can use the tridecylbenzene baseline data to guide sulfonation and formulation efforts.

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